2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring substituted with a 3-chloro-4-methylphenyl group at the 2-position and an amine group at the 5-position
Preparation Methods
The synthesis of 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This method is efficient and yields the desired compound with good purity.
Chemical Reactions Analysis
2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with reagents such as amines, alcohols, and thiols
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound is known to interfere with photosynthesis in plants by inhibiting the fixation of carbon dioxide . This suggests that it may act on similar pathways in other biological systems, potentially affecting cellular respiration and energy production.
Comparison with Similar Compounds
2-(3-Chloro-4-methylphenyl)-1,3-benzoxazol-5-amine can be compared with other benzoxazole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-substituted phenyl group and exhibits antibacterial activity.
3-Chloro-4-methylphenyl isocyanate: This compound is used in the synthesis of various urea derivatives and has different reactivity due to the presence of an isocyanate group
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a benzoxazole ring and an amine group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)15)14-17-12-7-10(16)4-5-13(12)18-14/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDANQXZXBNVIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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